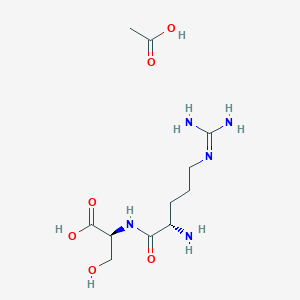

H-Arg-Ser-OH

Beschreibung

H-Arg-Ser-OH is a dipeptide composed of L-arginine (Arg) and L-serine (Ser) linked via a peptide bond. Dipeptides like H-Arg-Ser-OH are critical in biochemical research, serving as substrates for enzyme studies, intermediates in peptide synthesis, or models for understanding protein interactions.

Eigenschaften

Molekularformel |

C11H23N5O6 |

|---|---|

Molekulargewicht |

321.33 g/mol |

IUPAC-Name |

acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C9H19N5O4.C2H4O2/c10-5(2-1-3-13-9(11)12)7(16)14-6(4-15)8(17)18;1-2(3)4/h5-6,15H,1-4,10H2,(H,14,16)(H,17,18)(H4,11,12,13);1H3,(H,3,4)/t5-,6-;/m0./s1 |

InChI-Schlüssel |

PQZNYIQAAJXFFX-GEMLJDPKSA-N |

Isomerische SMILES |

CC(=O)O.C(C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N |

Kanonische SMILES |

CC(=O)O.C(CC(C(=O)NC(CO)C(=O)O)N)CN=C(N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

H-Arg-Ser-OH can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage from the resin. The fluorenylmethoxycarbonyl (Fmoc) protection scheme is commonly employed in SPPS . The synthesis typically involves the following steps:

Attachment of the first amino acid: The first amino acid, protected at the N-terminus with an Fmoc group, is attached to a solid resin.

Deprotection: The Fmoc group is removed using a base such as piperidine.

Coupling: The next Fmoc-protected amino acid is coupled to the growing peptide chain using a coupling reagent like HATU or DIC.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and deprotection: The peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of H-Arg-Ser-OH follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

H-Arg-Ser-OH can undergo various chemical reactions, including:

Oxidation: The serine residue can be oxidized to form a hydroxyl group.

Reduction: The arginine residue can be reduced to form a secondary amine.

Substitution: The hydroxyl group of serine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and tosylates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can yield serine hydroxyl derivatives, while reduction of the arginine residue can produce secondary amines .

Wissenschaftliche Forschungsanwendungen

H-Arg-Ser-OH has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.

Biology: It serves as a substrate for studying enzyme kinetics and protein interactions.

Medicine: It has potential therapeutic applications in wound healing and tissue regeneration due to its role in promoting cell growth and repair.

Industry: It is used in the production of peptide-based drugs and as a component in cosmetic formulations

Wirkmechanismus

The mechanism of action of H-Arg-Ser-OH involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for serine proteases, which catalyze the hydrolysis of peptide bonds. The serine residue in the compound plays a crucial role in the catalytic mechanism of these enzymes, facilitating the cleavage of peptide bonds through nucleophilic attack .

Vergleich Mit ähnlichen Verbindungen

H-Arg-Gly-Glu-Ser-OH

- Structure : Tetrapeptide (Arg-Gly-Glu-Ser) with a molecular formula of C₁₆H₂₉N₇O₈ and molecular weight of 447.45 g/mol .

- Key Differences :

- Longer chain length introduces additional residues (Gly, Glu), increasing polarity due to Glu’s carboxylic acid group.

- Higher molecular weight (447.45 vs. ~261.28 for H-Arg-Ser-OH) impacts solubility and diffusion properties.

- Applications: Used in laboratory research for studying cell adhesion or signaling pathways .

H-Thr-Tyr-Ser-OH

H-Ser-Leu-Ile-Gly-Arg-Leu-OH

- Structure : Hexapeptide (Ser-Leu-Ile-Gly-Arg-Leu) with a molecular weight exceeding 600 g/mol.

- Key Differences: Extended hydrophobic residues (Leu, Ile) enhance membrane permeability compared to H-Arg-Ser-OH. Potential applications in antimicrobial peptide research due to amphipathic design .

Comparison with Functionally Similar Compounds

Protected Derivatives: H-Arg(Pmc)-OH and H-D-Ser(But)-OH

- H-Arg(Pmc)-OH: Structure: Arg with a Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) protecting group. Molecular formula: C₂₀H₃₂N₄O₅S; MW: 440.56 g/mol . Functional Role: The Pmc group stabilizes the guanidino group during solid-phase peptide synthesis, preventing side reactions.

- H-D-Ser(But)-OH: Structure: D-serine with a tert-butyl protecting group. Molecular formula: C₇H₁₅NO₃; MW: 161.20 g/mol . Functional Role: The tert-butyl group enhances solubility in organic solvents, facilitating peptide chain elongation.

Stereoisomers: H-D-Arg-OH

- Structure : D-arginine (enantiomer of L-Arg). Molecular formula: C₆H₁₄N₄O₂; MW: 174.20 g/mol .

- Key Differences: Altered stereochemistry reduces compatibility with L-amino acid-specific enzymes, making it useful in studying chiral recognition. Solubility: 25 mg/mL in water, comparable to H-Arg-Ser-OH but with distinct biological inactivity .

Data Tables

Table 1: Structural and Physical Properties

Research Findings and Contradictions

- Purity and Reproducibility : H-Arg-Gly-Glu-Ser-OH’s 96.6% HPLC purity ensures reliable experimental outcomes , whereas unprotected dipeptides like H-Arg-Ser-OH may require additional purification.

- Stereochemical Impact : H-D-Arg-OH’s inability to mimic L-Arg in biological systems highlights the importance of chirality in drug design .

- Contradictions : Solubility data for H-Arg-Ser-OH is absent in the evidence, complicating direct comparisons with water-soluble analogs like H-D-Arg-OH.

Biologische Aktivität

H-Arg-Ser-OH, a peptide composed of arginine and serine, exhibits significant biological activity that is essential for various physiological processes. This article delves into its biochemical properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

H-Arg-Ser-OH is a dipeptide featuring the amino acids arginine (Arg) and serine (Ser). The terminal carboxyl group (-COOH) indicates that this peptide exists in its free form, which enhances its solubility and reactivity in biological systems. The sequence of amino acids contributes to its unique biochemical properties, allowing for interactions with various biological molecules.

| Amino Acid | Properties |

|---|---|

| Arginine (Arg) | Positively charged, polar |

| Serine (Ser) | Polar, capable of hydrogen bonding |

The biological activity of H-Arg-Ser-OH is primarily attributed to its interactions with enzymes and receptors. The following mechanisms are notable:

- Enzymatic Interactions : Arginine residues can interact with enzymes, influencing their activity and specificity. This interaction is crucial in processes such as signal transduction and metabolic regulation.

- Hydrogen Bonding : The hydroxyl group of serine allows for hydrogen bonding with other biomolecules, stabilizing interactions that are vital for enzymatic reactions .

- Electrostatic Interactions : The positively charged guanidinium group of arginine can form electrostatic interactions with negatively charged residues in proteins, facilitating binding and activity.

Case Studies and Research Findings

Several studies have highlighted the biological significance of H-Arg-Ser-OH:

- Peptide Therapeutics : Research indicates that peptides like H-Arg-Ser-OH can serve as effective drug delivery vehicles. Their ability to target specific cells or tissues enhances therapeutic efficacy.

- Cell Signaling : In studies examining cell signaling pathways, H-Arg-Ser-OH has been shown to modulate the activity of signaling molecules, impacting cellular responses to stimuli .

- Neuroprotective Effects : Some investigations suggest that H-Arg-Ser-OH exhibits neuroprotective properties, potentially beneficial in conditions like neurodegenerative diseases .

Potential Applications

The unique properties of H-Arg-Ser-OH position it as a candidate for various applications:

- Drug Development : Its ability to interact with biological receptors makes it a valuable component in the design of peptide-based drugs.

- Biomaterials : The peptide's characteristics can be utilized in developing biomaterials for medical applications, including wound healing and tissue engineering.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.